An In-depth Technical Guide to 2-(Dichloromethylene)cyclohexanone: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to 2-(Dichloromethylene)cyclohexanone: Synthesis, Structure, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-(dichloromethylene)cyclohexanone, a reactive α,β-unsaturated ketone. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from analogous compounds to present a detailed profile. The guide covers its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route based on literature precedent, and an exploration of its potential reactivity and applications, particularly for professionals in drug discovery and chemical research.
Introduction
2-(Dichloromethylene)cyclohexanone is a halogenated α,β-unsaturated ketone with a structure that suggests a high degree of reactivity and potential as a versatile synthetic intermediate. The exocyclic dichloromethylene group, in conjugation with the cyclohexanone carbonyl, creates a unique electronic environment, making the molecule susceptible to a variety of nucleophilic and electrophilic attacks. While not a widely commercialized or extensively studied compound, its structural motifs are of significant interest in the synthesis of complex organic molecules and potential pharmacophores. This guide aims to provide a detailed theoretical and practical framework for researchers and scientists interested in the chemistry and potential utility of this compound.
Molecular Structure and Physicochemical Properties
The structure of 2-(dichloromethylene)cyclohexanone features a six-membered cyclohexanone ring with a dichloromethylene group attached to the α-carbon.
Table 1: Predicted Physicochemical Properties of 2-(Dichloromethylene)cyclohexanone
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₇H₈Cl₂O | - |
| Molecular Weight | 179.04 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with similar α,β-unsaturated ketones and chlorinated hydrocarbons. |
| Boiling Point | Estimated to be in the range of 200-230 °C | Higher than cyclohexanone (155.6 °C) due to increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate); sparingly soluble in water. | Polarity of the carbonyl group and the lipophilic nature of the hydrocarbon backbone and chloro-substituents.[1][2][3] |
| Density | Estimated to be ~1.2-1.3 g/mL | Higher than water due to the presence of chlorine atoms. |
Synthesis of 2-(Dichloromethylene)cyclohexanone
A plausible and documented method for the synthesis of 2-(dichloromethylene)cyclohexanone involves the reaction of cyclohexanone with triphenylphosphine and carbon tetrachloride. This reaction is a variation of the Appel reaction, which is typically used to convert alcohols to alkyl halides.[2][4] In the case of enolizable ketones, this reagent system can convert the carbonyl group into a dichloromethylene group.
A key publication by Isaacs and Kirkpatrick (1972) describes heating cyclohexanone with an equimolar proportion of triphenylphosphine in carbon tetrachloride under a nitrogen atmosphere.[5] This reaction yields a mixture of 1-chlorocyclohexene and the desired 2-(dichloromethylene)cyclohexanone.
Proposed Reaction Mechanism
The reaction is thought to proceed through the formation of a phosphorus ylide intermediate.
Figure 1: Proposed mechanism for the synthesis of 2-(dichloromethylene)cyclohexanone.
Experimental Protocol (Adapted from Isaacs & Kirkpatrick, 1972)
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves a chlorinated solvent and produces byproducts.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of cyclohexanone and triphenylphosphine in carbon tetrachloride. For a more complete conversion, a 2-molar proportion of triphenylphosphine can be used.[5]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon.
-
Reaction: Heat the mixture to reflux. The formation of a precipitate of triphenylphosphine oxide is an indicator of reaction progress.[5]
-
Workup: After the reaction is complete (typically after several hours, monitored by TLC or GC), cool the mixture to room temperature. Dilute the mixture with a non-polar solvent like pentane to precipitate the remaining triphenylphosphine oxide.
-
Purification: Filter the mixture to remove the triphenylphosphine oxide. The filtrate, containing a mixture of 1-chlorocyclohexene, 2-(dichloromethylene)cyclohexanone, and any unreacted starting material, can be purified by fractional distillation or column chromatography.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for 2-(dichloromethylene)cyclohexanone, the following characteristics are predicted based on the analysis of its structure and comparison with related compounds.[4][5][6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the eight protons on the cyclohexanone ring. The protons on the carbons adjacent to the carbonyl and the dichloromethylene group will be the most deshielded.
Table 2: Predicted ¹H NMR Chemical Shifts for 2-(Dichloromethylene)cyclohexanone
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (C6) | 2.6 - 2.9 | Triplet |
| -CH₂- (C3) | 2.4 - 2.7 | Triplet |
| -CH₂- (C4, C5) | 1.7 - 2.1 | Multiplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the presence of seven distinct signals. The carbonyl carbon and the sp² carbons of the dichloromethylene group will be the most downfield.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(Dichloromethylene)cyclohexanone
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 195 - 205 |
| =CCl₂ | 130 - 140 |
| C2 | 125 - 135 |
| C6 | 38 - 42 |
| C3 | 30 - 35 |
| C4, C5 | 22 - 28 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibration of the conjugated carbonyl group.
Table 4: Predicted IR Absorption Frequencies for 2-(Dichloromethylene)cyclohexanone
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (conjugated ketone) | 1680 - 1700 | Strong |
| C=C stretch (alkene) | 1600 - 1640 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
| C-H stretch (sp³) | 2850 - 2960 | Medium-Strong |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation is likely to occur via loss of chlorine, carbon monoxide, and cleavage of the cyclohexanone ring.
Reactivity and Potential Applications
The chemical reactivity of 2-(dichloromethylene)cyclohexanone is dictated by the presence of the electrophilic conjugated system and the dichloromethylene group.
Reactivity Profile
-
Nucleophilic Addition: The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack (Michael addition) by a wide range of nucleophiles.
-
Reactions at the Carbonyl Group: The carbonyl group can undergo standard ketone reactions, such as reduction and addition of organometallic reagents.
-
Substitution of Chlorine Atoms: The vinylic chlorine atoms may be substituted under certain conditions, although this is generally more difficult than for alkyl halides.
-
Diels-Alder Reactions: The conjugated system can potentially act as a dienophile in Diels-Alder cycloadditions.
Figure 2: Potential reaction pathways for 2-(dichloromethylene)cyclohexanone.
Applications in Drug Development and Research
While specific applications for 2-(dichloromethylene)cyclohexanone are not well-documented, its potential as a synthetic intermediate is significant. Halogenated organic compounds and α,β-unsaturated ketones are prevalent motifs in many biologically active molecules and pharmaceuticals.[1][3]
-
Scaffold for Heterocyclic Synthesis: The difunctional nature of this molecule makes it an attractive starting material for the synthesis of various heterocyclic ring systems, which are of great importance in medicinal chemistry.
-
Precursor for Novel Analogs: It can serve as a precursor for the synthesis of novel analogs of existing drugs, where the introduction of the dichloromethylene group could modulate biological activity, metabolic stability, or pharmacokinetic properties.
-
Covalent Inhibitors: The electrophilic nature of the α,β-unsaturated system suggests potential as a Michael acceptor for covalent inhibition of biological targets, a strategy employed in the design of some anticancer and antiviral drugs.
Safety and Handling
No specific toxicity data for 2-(dichloromethylene)cyclohexanone is readily available. However, based on its structure as a chlorinated, α,β-unsaturated ketone, the following precautions should be taken:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicity: Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact. α-Halo ketones are known to be alkylating agents and can be harmful.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-(Dichloromethylene)cyclohexanone is a potentially valuable but under-explored synthetic intermediate. The synthetic route via the reaction of cyclohexanone with triphenylphosphine and carbon tetrachloride provides a viable method for its preparation. While experimental characterization data is sparse, its spectroscopic and physicochemical properties can be reasonably predicted based on established principles and data from related compounds. The rich reactivity profile of this molecule, stemming from its conjugated dichloromethylene ketone system, suggests significant potential for its use in the synthesis of complex organic molecules and as a starting point for the development of novel therapeutic agents. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in organic synthesis and medicinal chemistry.
References
- Isaacs, N. S., & Kirkpatrick, D. (1972). The Reactions of Triphenylphosphine in Carbon Tetrachloride with Enolisable Ketones. J.C.S. Chem. Comm., 443.
- Elchemy. (2025, September 25).
- LibreTexts. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- Lab Pro. (2026, January 25). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions.
- Chembridges Group. (2025, June 9). Role of Methylene Chloride in Pharmaceutical.
- OpenStax. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13593, 1-Chlorocyclohexene.
- Organic Chemistry Portal. Appel Reaction.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 21718631, Cyclohexanone, 2,4-dichloro-.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 643091, 2,2-Dichlorocyclohexanone.
- ChemicalBook. Chlorocyclohexane(542-18-7) 13C NMR spectrum.
- National Institute of Standards and Technology. Cyclohexanone, 2-chloro- in NIST Chemistry WebBook.
- Guidechem. 1-Chlorocyclohexene 930-66-5 wiki.
- Study.com. How many sets of signals are there in the 1H-NMR spectrum for chlorocyclohexane?
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10952, Chlorocyclohexane.
- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10.
- Sigma-Aldrich.
- National Institute of Standards and Technology. Cyclohexanone in NIST Chemistry WebBook.
- Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11419, 2-Methylcyclohexanone.
- Wikipedia. α-Halo ketone.
- Organic Syntheses. (2008, June 6). Working with Hazardous Chemicals.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens.
Sources
- 1. Exploring the Versatile Uses of Dichloromethane | Elchemy [elchemy.com]
- 2. labproinc.com [labproinc.com]
- 3. chembridgesgroup.com [chembridgesgroup.com]
- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1-Chlorocyclohexene | C6H9Cl | CID 13593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
